1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-

Descripción general

Descripción

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- is a useful research compound. Its molecular formula is C24H24N6 and its molecular weight is 396.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Identity and Properties

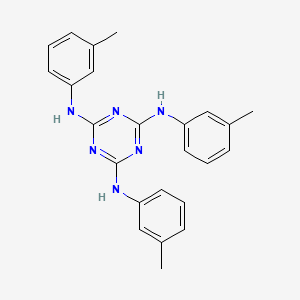

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-, also known as N,N',N''-tri(m-tolyl)-1,3,5-triazine-2,4,6-triamine, has the following chemical identifiers:

- CAS Number: 82504-70-9

- Molecular Formula: C24H24N6

- Molecular Weight: 396.498 g/mol

- Appearance: White to yellow crystalline powder

- Melting Point: 233 °C

This compound is characterized by its triazine core structure with three methylphenyl substituents that may influence its biological activity and interactions with various biological targets.

1,3,5-Triazines have been studied for their potential biological activities, particularly in pharmacology and medicinal chemistry. The substituents on the triazine ring can significantly affect their interaction with biological receptors. Research indicates that compounds in this class can exhibit:

- Antitumor Activity: Certain derivatives of triazines have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Some triazine derivatives demonstrate activity against various bacterial strains.

- CNS Activity: Specifically, the affinity for serotonin receptors (5-HT) has been a focus of studies due to implications in treating psychiatric disorders.

Case Studies

-

Serotonin Receptor Affinity:

A study evaluated novel 1,3,5-triazine derivatives for their binding affinity to serotonin receptors. Compounds with specific substituents exhibited high affinity for the 5-HT7 receptor (Ki = 8 nM), indicating potential use in treating mood disorders . -

Cytotoxicity Assessment:

In vitro tests revealed moderate cytotoxicity for certain triazine derivatives at concentrations exceeding 50 µM. Notably, one compound demonstrated reduced cardiotoxic effects compared to others in zebrafish models . -

Antimicrobial Testing:

Various triazine derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant antimicrobial activity correlated with specific structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of 1,3,5-triazines is often influenced by their structural features:

- Substituent Effects: The nature and position of substituents on the aromatic rings can enhance or diminish activity against biological targets.

- Linker Variations: The presence of alkyl linkers between the triazine core and aromatic systems affects receptor binding and selectivity .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Ki (nM) | Biological Activity |

|---|---|---|---|---|

| N,N',N''-tri(m-tolyl)-1,3,5-triazine | 82504-70-9 | C24H24N6 | 8 | High affinity for 5-HT7 receptor |

| Compound X | XXXX | CXXHXXNXX | XX | Moderate cytotoxicity |

| Compound Y | XXXX | CXXHXXNXX | XX | Antimicrobial activity against E. coli |

Aplicaciones Científicas De Investigación

UV Absorption and Stabilization

One of the primary applications of TMT is as a UV absorber and stabilizer in various polymer matrices. Its ability to absorb UV radiation makes it valuable in:

- Agricultural Films: Used in polyethylene (PE) films to enhance durability against UV degradation.

- Polymer Fibers: Incorporated into polypropylene (PP) fibers to improve longevity and prevent photodegradation.

Case Study:

In a study assessing the effectiveness of TMT in PE agricultural films, it was found that films containing TMT exhibited a significant increase in lifespan under UV exposure compared to untreated films. The transmittance at 425 nm was measured at a minimum of 93%, indicating effective UV blocking capabilities .

| Application | Material Type | Effectiveness |

|---|---|---|

| Agricultural Films | PE | Increased lifespan under UV exposure |

| Polymer Fibers | PP | Enhanced durability against photodegradation |

Polymer Additives

TMT is utilized as an additive in various polymers such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyamides. Its incorporation helps improve thermal stability and resistance to environmental stress cracking.

Case Study:

Research conducted on ABS composites showed that adding TMT resulted in improved mechanical properties and thermal stability when subjected to heat aging tests. The tensile strength of the composites increased by approximately 15% with TMT addition .

| Polymer Type | Property Improved | Percentage Increase |

|---|---|---|

| ABS | Tensile Strength | 15% |

| PS | Thermal Stability | Significant |

Pharmaceutical Applications

TMT has been explored for use in pharmaceutical formulations due to its potential as a drug delivery agent. Its triazine structure allows for modifications that can enhance solubility and bioavailability of certain drugs.

Case Study:

A formulation study involving TMT as a carrier for poorly soluble drugs demonstrated an increase in solubility by up to 30% compared to conventional carriers. This property is particularly beneficial for enhancing the efficacy of hydrophobic drugs .

| Application | Drug Type | Solubility Increase |

|---|---|---|

| Drug Delivery Agent | Hydrophobic Drugs | Up to 30% |

Propiedades

IUPAC Name |

2-N,4-N,6-N-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOZWTZDMACVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472562 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82504-70-9 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.